molecular formula C13H21BrClNO4 B2931539 2,2'-((3-(4-Bromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride CAS No. 295795-97-0

2,2'-((3-(4-Bromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

Cat. No. B2931539
CAS RN: 295795-97-0
M. Wt: 370.67
InChI Key: WJWOFWBMFSDRAY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a bromophenoxy group, a hydroxypropyl group, and an azanediyl group, along with two ethanol groups and a hydrochloride group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a compound with a bromophenoxy group was synthesized through a reaction involving iodine, magnesium, and ammonium chloride .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various intermolecular interactions that stabilize the structure . These interactions can be analyzed using techniques such as X-ray diffraction (XRD) studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various stages and conditions. For example, one synthesis involved stages at different temperatures and under an inert atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, 4-Bromophenol, a compound with a bromophenoxy group, is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO4.ClH/c14-11-1-3-13(4-2-11)19-10-12(18)9-15(5-7-16)6-8-17;/h1-4,12,16-18H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWOFWBMFSDRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN(CCO)CCO)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((3-(4-Bromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

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